N-(2-Fluoro-4-methoxybenzyl)ethanamine
Description
N-(2-Fluoro-4-methoxybenzyl)ethanamine is a fluorinated benzylamine derivative characterized by a 2-fluoro-4-methoxy substitution on the benzyl group.
Properties
IUPAC Name |
N-[(2-fluoro-4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(13-2)6-10(8)11/h4-6,12H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPORVDWHKWILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-4-methoxybenzyl)ethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-methoxybenzaldehyde.
Reductive Amination: The aldehyde is then subjected to reductive amination with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluoro-4-methoxybenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Secondary and tertiary amines, alcohols.
Substitution Products: Various substituted benzyl ethanamines.
Scientific Research Applications
N-(2-Fluoro-4-methoxybenzyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-4-methoxybenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structural analogs and their substituent patterns:
Pharmacological Differences
- Receptor Affinity : Fluorinated analogs like 24H-NBF (5-HT2A agonist, Ki < 10 nM) suggest that the 2-fluoro substitution enhances binding to serotonin receptors. The 4-methoxy group in the target compound may further modulate affinity due to its electron-donating effects.
- Substituent Position : Para-methoxy groups (e.g., in 34H-NBOMe derivatives) exhibit higher metabolic stability compared to ortho-methoxy analogs , implying that the 4-methoxy group in the target compound may improve bioavailability.
- Halogen Effects : Iodo-substituted analogs (e.g., 25I-NBF) show prolonged receptor activation due to increased lipophilicity and slower metabolism . The target compound’s fluorine atom may offer a balance between lipophilicity and metabolic clearance.
Physicochemical Parameters
| Property | This compound | 24H-NBF | 25I-NBF |
|---|---|---|---|
| Molecular Weight (g/mol) | ~213 | ~301 | ~427 |
| logP (Predicted) | ~2.1 | ~2.8 | ~3.5 |
| Water Solubility | Moderate (methoxy enhances polarity) | Low | Very Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
